molecular formula C12H17ClFN B13053588 (R)-2-(5-Fluoro-2-methylphenyl)piperidine hcl

(R)-2-(5-Fluoro-2-methylphenyl)piperidine hcl

Cat. No.: B13053588
M. Wt: 229.72 g/mol
InChI Key: YGRIVKPHFPABMX-UTONKHPSSA-N
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Description

®-2-(5-Fluoro-2-methylphenyl)piperidine hcl is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluorinated and methylated benzene derivative.

    Formation of Piperidine Ring: The benzene derivative undergoes a series of reactions to form the piperidine ring. This may involve cyclization reactions and the use of reagents such as sodium amide or lithium diisopropylamide.

    Resolution of Enantiomers: Since the compound is chiral, resolution methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the ®-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Fluoro-2-methylphenyl)piperidine hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)piperidine hcl involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-Fluoro-2-methylphenyl)piperidine hcl: The enantiomer of the compound with potentially different biological activity.

    2-(5-Fluoro-2-methylphenyl)piperidine: The non-chiral version of the compound.

    2-(5-Fluoro-2-methylphenyl)pyrrolidine: A structurally similar compound with a five-membered ring.

Uniqueness

®-2-(5-Fluoro-2-methylphenyl)piperidine hcl is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

(2R)-2-(5-fluoro-2-methylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H16FN.ClH/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12;/h5-6,8,12,14H,2-4,7H2,1H3;1H/t12-;/m1./s1

InChI Key

YGRIVKPHFPABMX-UTONKHPSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]2CCCCN2.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2.Cl

Origin of Product

United States

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